molecular formula C20H21N3O2S B11173321 N-(4-methyl-1,3-benzothiazol-2-yl)-4-(pentanoylamino)benzamide

N-(4-methyl-1,3-benzothiazol-2-yl)-4-(pentanoylamino)benzamide

Cat. No.: B11173321
M. Wt: 367.5 g/mol
InChI Key: PPMRNMPPGSPUIH-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-benzothiazol-2-yl)-4-(pentanoylamino)benzamide is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of a benzamide group and a pentanoylamino group, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-4-(pentanoylamino)benzamide typically involves the following steps:

    Formation of 4-methyl-1,3-benzothiazole: This can be achieved by the cyclization of 4-methyl-2-aminothiophenol with carbon disulfide and an oxidizing agent.

    Acylation Reaction: The 4-methyl-1,3-benzothiazole is then acylated with pentanoyl chloride in the presence of a base such as pyridine to form the intermediate N-(4-methyl-1,3-benzothiazol-2-yl)pentanamide.

    Coupling Reaction: The intermediate is then coupled with 4-aminobenzoyl chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-benzothiazol-2-yl)-4-(pentanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and benzothiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole and benzamide groups.

    Reduction: Reduced forms of the benzothiazole and benzamide groups.

    Substitution: Substituted derivatives where the nucleophile has replaced a functional group on the benzothiazole or benzamide moiety.

Scientific Research Applications

N-(4-methyl-1,3-benzothiazol-2-yl)-4-(pentanoylamino)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-4-(pentanoylamino)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methyl-1,3-benzothiazol-2-yl)-4-(pentanoylamino)benzamide is unique due to the specific combination of the benzothiazole and benzamide moieties with the pentanoylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-4-(pentanoylamino)benzamide

InChI

InChI=1S/C20H21N3O2S/c1-3-4-8-17(24)21-15-11-9-14(10-12-15)19(25)23-20-22-18-13(2)6-5-7-16(18)26-20/h5-7,9-12H,3-4,8H2,1-2H3,(H,21,24)(H,22,23,25)

InChI Key

PPMRNMPPGSPUIH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C

Origin of Product

United States

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